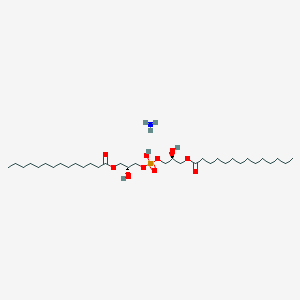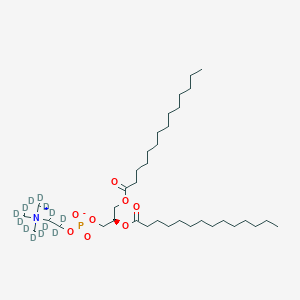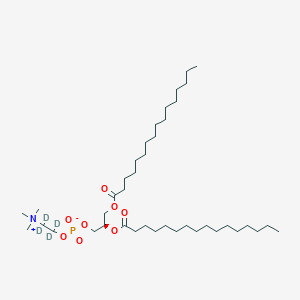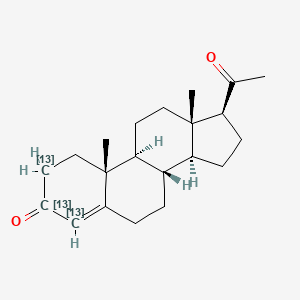
Progesterone-13C3
Übersicht
Beschreibung
Progesterone-13C3 is a stable isotope-labeled form of progesterone, a steroid hormone that plays a crucial role in the female reproductive system. It is synthesized by replacing three hydrogen atoms in the progesterone molecule with three carbon-13 atoms. This labeling technique allows for the identification and quantification of progesterone in various biological samples, including blood, urine, and tissue.
Wissenschaftliche Forschungsanwendungen
Isotope Dilution Mass Spectrometry Progesterone-13C3 is used in the quantification of progesterone in human serum through isotope dilution mass spectrometry. This method, involving isotope dilution coupled with mass spectrometry, offers accurate and precise measurements of progesterone levels, useful for understanding ovarian function and early pregnancy diagnostics (Yang et al., 2019).
Reference Measurement Procedures this compound is utilized in the development of reference measurement procedures for determining progesterone in human serum. This is critical for ensuring the accuracy and traceability of routine methods used in clinical settings (Tai, Xu, & Welch, 2006).
Analytical Techniques for Steroid Hormones The compound plays a vital role in improving analytical techniques for hormone analysis. Methods like direct analysis in real-time mass spectrometry, combined with solid-phase extraction using this compound, offer rapid, sensitive, and efficient approaches for hormone analysis (Li et al., 2020).
Progesterone Receptor Research this compound aids in understanding the evolution of progesterone receptor ligands. It helps in researching the development of drugs targeting the progesterone receptor, a critical area in reproductive health and hormone-related pathologies (Madauss, Stewart, & Williams, 2007).
Progesterone Synthesis in Nervous System Studies on progesterone synthesis in the nervous system, implicating this compound, have expanded the understanding of progesterone's neuroprotective and neuromodulatory effects. This is pivotal for therapeutic strategies involving neuroprotection and myelin repair (Schumacher et al., 2011).
Wirkmechanismus
Target of Action
Progesterone-13C3 is a 13C-labeled variant of progesterone , a naturally occurring steroid hormone . The primary target of progesterone is the progesterone receptor , a protein found in various tissues such as the uterus, cervix, and vagina . This receptor plays a crucial role in regulating the menstrual cycle and maintaining pregnancy .
Mode of Action
This compound, like progesterone, binds to the progesterone receptor, triggering a series of cellular changes . This binding activates the receptor, which then regulates the transcription of specific genes. The activated genes lead to changes in cell function, affecting processes such as ovulation, implantation, and pregnancy maintenance .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it influences the amino acids and short-chain fatty acid metabolism pathways . It also plays a role in the regulation of gene expression in the uterus, ovary, and chick oviduct . Furthermore, this compound can affect choline metabolism and the glutamine-glutamate/GABA cycle .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of progesterone. Progesterone exhibits linear and dose-dependent pharmacokinetics under multiple doses ranging from 100 to 300 mg/day in postmenopausal women . It is highly bound (96% to 99%) to serum proteins, including albumin and transcortin .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It regulates the menstrual cycle, facilitates implantation, and is crucial for maintaining pregnancy . It also promotes uterine growth and suppresses myometrial contractility . In addition, this compound can influence the development of the mammary gland and mediate sexual responsiveness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the physiological state of the individual (such as pregnancy or menopause), and the presence of specific proteins can all affect the action of this compound
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i8+1,12+1,15+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-TZDZRSEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)[13CH2]C[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028091 | |
| Record name | Progesterone-2,3,4-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327048-87-3 | |
| Record name | Progesterone-2,3,4-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327048-87-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

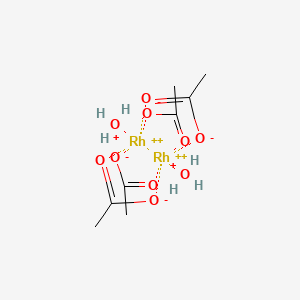
![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)
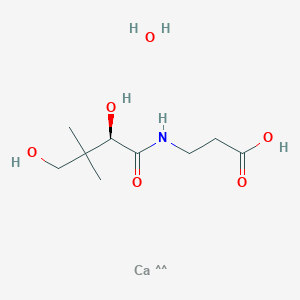
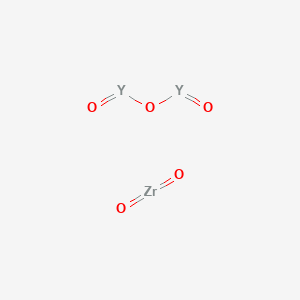

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)
